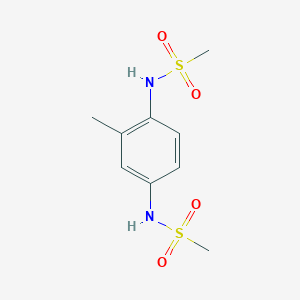![molecular formula C16H17NO4S B229754 1-[(4-Methyl-1-naphthyl)sulfonyl]proline](/img/structure/B229754.png)
1-[(4-Methyl-1-naphthyl)sulfonyl]proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Methyl-1-naphthyl)sulfonyl]proline, commonly known as MNSP, is a chemical compound that belongs to the family of sulfonyl proline derivatives. It has gained attention in the scientific community due to its potential applications in various fields, including drug development, material science, and catalysis.
Applications De Recherche Scientifique
MNSP has been extensively studied for its potential applications in drug development. It has been shown to exhibit antitumor, anti-inflammatory, and anti-angiogenic activities. MNSP has also been investigated as a potential treatment for Alzheimer's disease, as it can inhibit the formation of beta-amyloid peptides, which are associated with the disease. In addition to its medicinal applications, MNSP has also been used as a chiral auxiliary in asymmetric synthesis and as a ligand in catalysis.
Mécanisme D'action
The mechanism of action of MNSP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, MNSP has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. MMPs are overexpressed in many types of cancer, and their inhibition by MNSP can lead to the suppression of tumor growth and metastasis. MNSP has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
MNSP has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that MNSP can induce cell cycle arrest and apoptosis in cancer cells. MNSP has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in metastasis. In addition to its antitumor effects, MNSP has been shown to reduce inflammation and oxidative stress in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MNSP in lab experiments is its high potency and selectivity. MNSP has been shown to exhibit activity at low concentrations, making it a valuable tool for studying biological processes. However, one limitation of using MNSP is its potential toxicity. MNSP has been shown to induce cytotoxicity in some cell lines, and its long-term effects on human health are not well understood.
Orientations Futures
There are several future directions for the study of MNSP. One area of interest is the development of MNSP-based drugs for the treatment of cancer and other diseases. Further research is needed to optimize the synthesis of MNSP and to evaluate its safety and efficacy in preclinical and clinical trials. Another area of interest is the use of MNSP as a chiral auxiliary in asymmetric synthesis. MNSP has been shown to be an effective catalyst in several reactions, and its use in industry could lead to the development of new drugs and materials. Finally, further research is needed to elucidate the mechanism of action of MNSP and to identify new targets for its therapeutic use.
Conclusion:
In conclusion, MNSP is a promising compound with potential applications in drug development, material science, and catalysis. Its synthesis method is well-established, and it has been extensively studied for its antitumor, anti-inflammatory, and anti-angiogenic activities. However, further research is needed to optimize its synthesis, evaluate its safety and efficacy in clinical trials, and elucidate its mechanism of action.
Méthodes De Synthèse
The synthesis of MNSP involves the reaction between 4-methyl-1-naphthalene sulfonyl chloride and proline in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to produce MNSP. The yield of MNSP can be optimized by controlling the reaction conditions, such as temperature, reaction time, and the molar ratio of reactants.
Propriétés
Formule moléculaire |
C16H17NO4S |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
1-(4-methylnaphthalen-1-yl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H17NO4S/c1-11-8-9-15(13-6-3-2-5-12(11)13)22(20,21)17-10-4-7-14(17)16(18)19/h2-3,5-6,8-9,14H,4,7,10H2,1H3,(H,18,19) |
Clé InChI |
WTIBTNJGNKJRBP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)N3CCCC3C(=O)O |
SMILES canonique |
CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)N3CCCC3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoate](/img/structure/B229671.png)
![N-(4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229673.png)
![1-acetyl-N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B229674.png)
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline](/img/structure/B229675.png)
![1-[(4-Fluoro-2-methylphenyl)sulfonyl]proline](/img/structure/B229679.png)

![1-(4-methylbenzoyl)benzo[cd]indol-2(1H)-one](/img/structure/B229686.png)
![N-[(4-cyclohexylphenyl)sulfonyl]methionine](/img/structure/B229688.png)
![4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B229689.png)
![Methyl 2-ethyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B229690.png)
![1-(cyclohexylcarbonyl)benzo[cd]indol-2(1H)-one](/img/structure/B229691.png)
![N-(3-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)methanesulfonamide](/img/structure/B229694.png)
![N-[(2,5-dimethoxyphenyl)sulfonyl]phenylalanine](/img/structure/B229700.png)
